2,2-Bis(2H-1,3-benzodithiol-2-yl)cyclopent-4-ene-1,3-dione
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Overview
Description
2,2-Bis(2H-1,3-benzodithiol-2-yl)cyclopent-4-ene-1,3-dione is a complex organic compound known for its unique structure and properties It features a cyclopentene ring fused with two benzodithiol groups and a dione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2H-1,3-benzodithiol-2-yl)cyclopent-4-ene-1,3-dione typically involves the reaction of cyclopentadiene with benzodithiol derivatives under controlled conditions. One common method includes the use of a cyclopentadiene precursor, which undergoes a Diels-Alder reaction with a benzodithiol compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2H-1,3-benzodithiol-2-yl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodithiol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis(2H-1,3-benzodithiol-2-yl)cyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug design and development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,2-Bis(2H-1,3-benzodithiol-2-yl)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets through its functional groups. The dione group can participate in redox reactions, while the benzodithiol rings can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Used as a UV filter in sunscreens.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its light stability properties.
1,4,2-Benzodithiazines: Synthesized from 1,3-benzodithiol-2-yl azides and used in various chemical applications.
Uniqueness
2,2-Bis(2H-1,3-benzodithiol-2-yl)cyclopent-4-ene-1,3-dione is unique due to its combination of a cyclopentene ring with benzodithiol groups and a dione functional group. This structure imparts distinct chemical and physical properties, making it valuable in diverse research and industrial applications.
Properties
CAS No. |
62576-08-3 |
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Molecular Formula |
C19H12O2S4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2,2-bis(1,3-benzodithiol-2-yl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C19H12O2S4/c20-15-9-10-16(21)19(15,17-22-11-5-1-2-6-12(11)23-17)18-24-13-7-3-4-8-14(13)25-18/h1-10,17-18H |
InChI Key |
GGQRSTRDKXZXEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)SC(S2)C3(C(=O)C=CC3=O)C4SC5=CC=CC=C5S4 |
Origin of Product |
United States |
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